1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine
Overview
Description
“1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine” is a compound with the molecular formula C11H17N3S and a molecular weight of 223.34 g/mol . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered thiazole ring, which contains one sulfur and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles, including this compound, have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .Physical and Chemical Properties Analysis
The compound has a molecular weight of 223.34 g/mol . Thiazoles, which this compound is a part of, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Synthesis and Antimicrobial Applications
A study highlighted the synthesis of novel ciprofloxacin derivatives, including those with piperazine substitutions, which were evaluated for their antimicrobial efficacy. Such derivatives have shown promising results against various bacterial strains, indicating their potential in addressing antibiotic resistance (Yadav & Joshi, 2008). Similarly, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized and tested for their antibacterial and biofilm inhibition activities. These compounds, especially with specific substitutions, demonstrated significant inhibitory effects against resistant bacterial strains, suggesting a potential avenue for developing new antibacterial agents (Mekky & Sanad, 2020).
Anticancer Research
Research into polyfunctional substituted 1,3-thiazoles, including those with a piperazine substituent, has shown that certain compounds exhibit notable anticancer activities across various cancer cell lines. This underscores the potential of such derivatives in cancer therapy, highlighting their role in drug discovery and development for oncological applications (Turov, 2020).
Anti-inflammatory and Enzyme Inhibition
The synthesis and characterization of piperazine derivatives have also been linked to anti-inflammatory activities, with certain compounds demonstrating significant effects in in-vitro and in-vivo models. This research opens pathways for the development of new anti-inflammatory drugs (Ahmed, Molvi, & Khan, 2017). Moreover, derivatives with specific structural features have shown promising results as enzyme inhibitors, offering a foundation for creating targeted therapies for various diseases.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various targets to exert their effects . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
4-cyclopropyl-2-(piperazin-1-ylmethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S/c1-2-9(1)10-8-15-11(13-10)7-14-5-3-12-4-6-14/h8-9,12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUJCOXPHVGLFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CN3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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